molecular formula C15H12FNO B1219959 7-Fluoro-2-acetylaminofluorene CAS No. 343-89-5

7-Fluoro-2-acetylaminofluorene

Cat. No. B1219959
CAS RN: 343-89-5
M. Wt: 241.26 g/mol
InChI Key: UAGZFYAGROGZQW-UHFFFAOYSA-N
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Description

7-Fluoro-2-acetylaminofluorene is a derivative of fluorene . It contains a total of 32 bonds, including 20 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 secondary amide . The molecule consists of 12 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Fluorine atom .


Synthesis Analysis

N-Hydroxy-7-fluoro-2-acetylaminofluorene (N-hydroxy-7-fluoro-AAF) and N-hydroxy-2-acetylaminophenanthrene (N-hydroxy-AAP) were identified as urinary metabolites of 7-fluoro-2-acetylaminofluorene and 2-acetylaminophenanthrene, respectively, in the rat . The conversion of N-hydroxy-2-acetylaminofluorene to C7-hydroxy-2-acetylaminofluorene by guinea pig liver microsomes is inhibited by 8-hydroxyquinoline or miconazole .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-2-acetylaminofluorene includes 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings . It also contains 1 secondary amide .


Chemical Reactions Analysis

The N-hydroxylation of 7-fluoro-2-acetylaminofluorene occurs at a much faster rate than 2-acetylaminofluorene . The resistance of the guinea pig liver to the carcinogenic effect of the arylamides and arylamines may actually be due to the ability to further convert the N-hydroxylated metabolites to the inactive C7-hydroxylated product .


Physical And Chemical Properties Analysis

7-Fluoro-2-acetylaminofluorene is a derivative of fluorene . It contains a total of 32 bonds, including 20 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 secondary amide . The molecule consists of 12 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Fluorine atom .

Scientific Research Applications

Carcinogenic Metabolites

7-Fluoro-2-acetylaminofluorene (7-fluoro-AAF) has been identified in scientific research primarily for its metabolites and their carcinogenic properties. N-hydroxy-7-fluoro-2-acetylaminofluorene (N-hydroxy-7-fluoro-AAF), a urinary metabolite of 7-fluoro-AAF, has been found to be a significantly potent carcinogen for rats, more so than 7-fluoro-AAF itself. This metabolite led to the development of various types of carcinomas, including squamous cell carcinomas of the forestomach and adenocarcinomas of the small intestine (Miller et al., 1966).

Enzymatic Reduction Studies

The enzymatic reduction of N-hydroxy derivatives of 7-fluoro-2-acetylaminofluorene has been studied in tissue preparations. An assay developed for the enzyme system that reduces these hydroxamic acids to their respective amides revealed that liver tissue is the most active in this reduction process. This research offers insight into the metabolic pathways and potential detoxification mechanisms of these carcinogenic compounds (Lotlikar et al., 1965).

DNA Interaction and Carcinogenicity

Studies on 7-fluoro-AAF have also focused on its interaction with DNA, particularly in its carcinogenic form. The binding of 7-fluoro derivatives of N-acetoxy-N-2-acetylaminofluorene to DNA has been investigated, suggesting different orientations of the fluorene residue when bound to DNA. These findings have implications for understanding the carcinogenic mechanisms at the molecular level (Fuchs et al., 1976).

Metabolism in Tissue

The metabolism of N-hydroxy derivatives of 7-fluoro-2-acetylaminofluorene in guinea pig liver microsomes has been extensively studied. This research is crucial for understanding species-specific responses to carcinogens and the role of metabolic enzymes in detoxification or activation of carcinogenic compounds (Razzouk et al., 1982).

Photoluminescence and Electrical Properties

In another aspect, well-defined poly(2,7-fluorene) derivatives, which include structures related to 7-fluoro-2-acetylaminofluorene, have been synthesized for potential use in blue-light-emitting devices due to their promising photophysical and electrical properties (Ranger et al., 1997).

Nucleic Acid Interaction

The interaction of N-acetoxy-2-acetylaminofluorene, a compound related to 7-fluoro-2-acetylaminofluorene, with nucleic acids has also been a subject of study. This interaction, leading to the formation of DNA adducts, is a critical step in understanding the mutagenic and carcinogenic processes induced by these compounds (Miller et al., 1966).

Mechanism of Action

When administered as 0.010–0.012% of the diet for 10–15 weeks, N-hydroxy-7-fluoro-AAF proved to be a much more potent carcinogen for the rat than 7-fluoro-AAF . The N-hydroxy derivative produced high incidences of squamous cell carcinomas of the forestomach, adenocarcinomas of the small intestine, carcinomas of the liver, and carcinomas of the mammary gland .

Safety and Hazards

2-Acetylaminofluorene (AAF, 2-AAF) is a carcinogenic and mutagenic derivative of fluorene . It induces tumors in a number of species in the liver, bladder, and kidney . Exposure routes include inhalation, skin absorption, ingestion, skin and/or eye contact . Symptoms include reduced function of liver, kidneys, bladder, pancreas .

properties

IUPAC Name

N-(7-fluoro-9H-fluoren-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c1-9(18)17-13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8H,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGZFYAGROGZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187863
Record name 7-Fluoro-N-2-acetylaminofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2-acetylaminofluorene

CAS RN

343-89-5
Record name 7-Fluoro-N-2-acetylaminofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Fluoro-2-acetylaminofluorene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46525
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Fluoro-N-2-acetylaminofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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